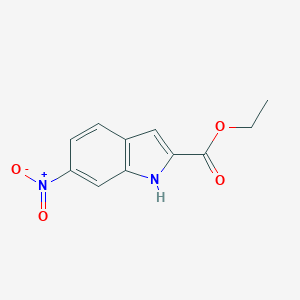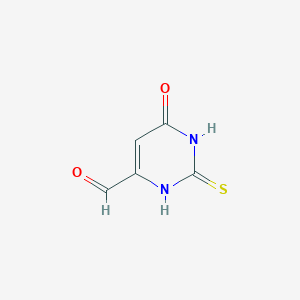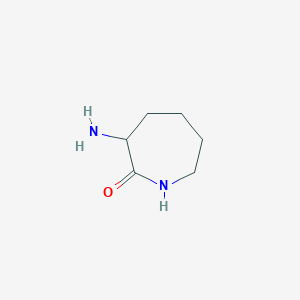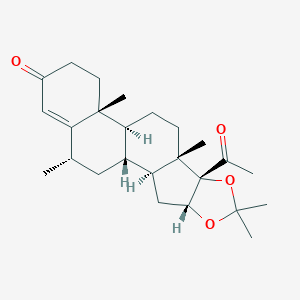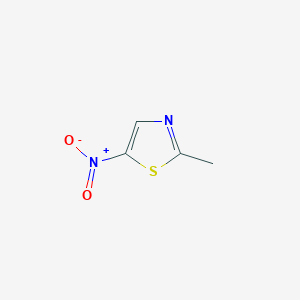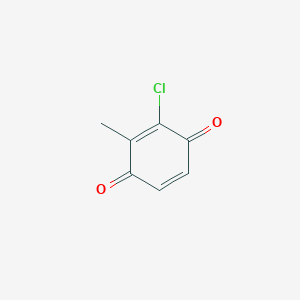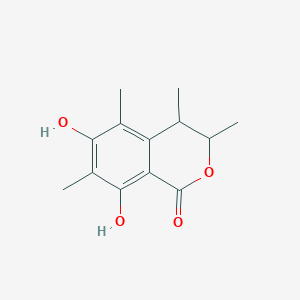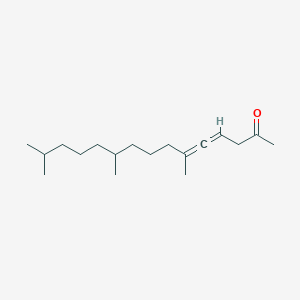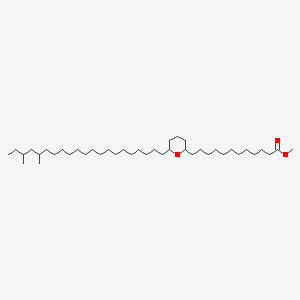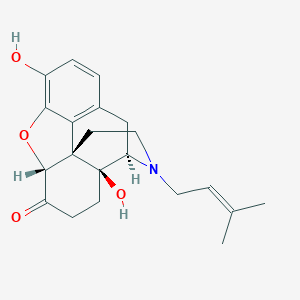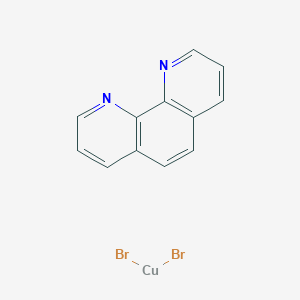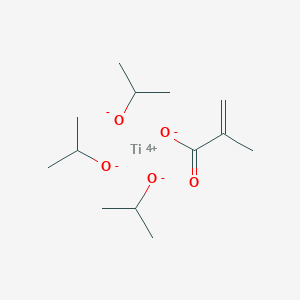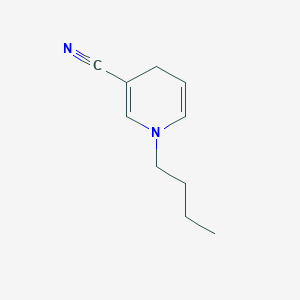![molecular formula C24H22N6O4 B099806 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate CAS No. 15958-27-7](/img/structure/B99806.png)
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is a complex organic compound known for its vibrant orange color. It is commonly used as a dye, specifically known as Disperse Orange 25. This compound is characterized by its azo group, which is responsible for its color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-cyanoethyl aniline to form the azo compound.
Coupling with Phenyl Isocyanate: The resulting azo compound is further reacted with phenyl isocyanate to introduce the phenylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation, affecting the azo group and other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Reduction: The major products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mécanisme D'action
The mechanism of action of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The phenylamino carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]-: Similar in structure but with an ethoxy group instead of the phenylamino carbonyl group.
Propanenitrile, 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-: Lacks the phenylamino carbonyl group.
Uniqueness
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is unique due to the presence of both the azo group and the phenylamino carbonyl group, which contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
15958-27-7 |
|---|---|
Formule moléculaire |
C24H22N6O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
Clé InChI |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
| 15958-27-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


